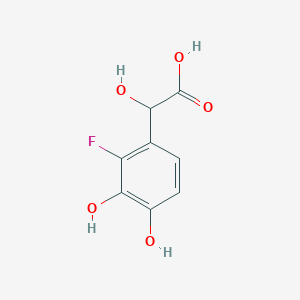
Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) is a fluorinated derivative of 3,4-dihydroxyphenylacetic acid This compound is of interest due to its unique chemical structure, which includes both fluorine and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) typically involves the introduction of a fluorine atom into the phenyl ring of 3,4-dihydroxyphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, biotransformation using whole cell cultures of specific microorganisms can be employed to introduce the fluorine atom into the phenyl ring. This method is advantageous due to its mild reaction conditions and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. The presence of fluorine can influence the compound’s interaction with biological molecules, making it a valuable tool for probing biochemical pathways.
Medicine
In medicine, Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) is investigated for its potential therapeutic applications. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, which can improve the efficacy of pharmaceutical agents.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. For example, fluorinated polymers and coatings derived from this compound can exhibit improved resistance to chemicals and environmental degradation.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in various biochemical reactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A non-fluorinated analog with similar hydroxyl groups but lacking the fluorine atom.
3-Methoxytyramine: Another metabolite of dopamine with a methoxy group instead of hydroxyl groups.
Homovanillic acid: A metabolite of dopamine with a methoxy group and a carboxylic acid group.
Uniqueness
The presence of the fluorine atom in Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) distinguishes it from its analogs. Fluorine’s high electronegativity and small size can significantly alter the compound’s chemical and biological properties, making it more stable and potentially more effective in various applications.
Propriétés
Numéro CAS |
152354-25-1 |
|---|---|
Formule moléculaire |
C8H7FO5 |
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
2-(2-fluoro-3,4-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-5-3(6(11)8(13)14)1-2-4(10)7(5)12/h1-2,6,10-12H,(H,13,14) |
Clé InChI |
VLCZLUZLNNERKM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)O)O |
SMILES canonique |
C1=CC(=C(C(=C1C(C(=O)O)O)F)O)O |
Synonymes |
Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















